molecular formula C15H17NO B3045642 2-Hydroxy-5-(4-T-butylphenyl)pyridine CAS No. 1111106-16-1

2-Hydroxy-5-(4-T-butylphenyl)pyridine

Cat. No.: B3045642
CAS No.: 1111106-16-1
M. Wt: 227.3 g/mol
InChI Key: XJJJDTSSDZNVTN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-T-butylphenyl)pyridine is a chemical compound that has garnered significant attention due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C15H17NO, and it has a molecular weight of 227.3 g/mol. Its structure features a pyridine ring substituted with a hydroxy group at the 2-position and a 4-T-butylphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-T-butylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon–carbon bonds . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, including the selection of appropriate solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(4-T-butylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products:

    Oxidation: Formation of 2-oxo-5-(4-T-butylphenyl)pyridine.

    Reduction: Formation of 2-hydroxy-5-(4-T-butylphenyl)piperidine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(4-T-butylphenyl)pyridine exerts its effects is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. The hydroxy group and the pyridine ring are likely involved in hydrogen bonding and π-π interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

    2-Hydroxy-5-phenylpyridine: Lacks the T-butyl group, resulting in different steric and electronic properties.

    2-Hydroxy-5-(4-methylphenyl)pyridine: Contains a methyl group instead of a T-butyl group, affecting its reactivity and biological activity.

    2-Hydroxy-5-(4-ethylphenyl)pyridine: Features an ethyl group, leading to variations in its chemical behavior and applications.

Uniqueness: 2-Hydroxy-5-(4-T-butylphenyl)pyridine stands out due to the presence of the bulky T-butyl group, which influences its steric and electronic properties. This unique structure can enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)13-7-4-11(5-8-13)12-6-9-14(17)16-10-12/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJDTSSDZNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604834
Record name 5-(4-tert-Butylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111106-16-1
Record name 5-(4-tert-Butylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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